N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide

Description

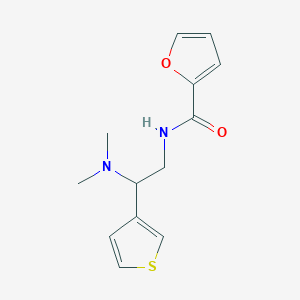

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to an ethyl chain substituted with a dimethylamino group and a thiophen-3-yl moiety. Its molecular formula is C₁₃H₁₇N₂O₂S, with a molecular weight of 281.36 g/mol (calculated).

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-15(2)11(10-5-7-18-9-10)8-14-13(16)12-4-3-6-17-12/h3-7,9,11H,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYVPHCXZPHODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CO1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of furan-2-carboxylic acid with a suitable reagent to form an activated ester or acid chloride.

Coupling Reaction: The activated ester or acid chloride is then reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine under controlled conditions to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

Materials Science: The compound can be used in the development of organic electronic materials.

Biological Studies: It can be used as a probe to study biological processes involving amides and heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Heterocyclic Core Modifications

Furan vs. Quinoline Derivatives

- N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂, MW 309.79 g/mol) replaces the furan with a 4-hydroxyquinoline ring.

- N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (C₁₉H₂₆N₄O₃, MW 358.43 g/mol) introduces a morpholine moiety, improving water solubility and offering additional hydrogen-bonding sites .

Furan vs. Naphthofuran Derivatives

Substituent Variations

Amino Group Modifications

- N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl)furan-2-carboxamide (C₂₂H₂₃N₃O₃F, MW 396.17 g/mol) substitutes dimethylamino with tert-butylamino-oxo and adds a fluorophenyl group. The tert-butyl group increases lipophilicity (logP ~3.5 estimated), while fluorine enhances metabolic stability .

- N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (C₁₆H₁₅N₂O₂S₂, MW 317.4 g/mol) uses dual thiophene substituents, likely improving rigidity and π-stacking but reducing solubility compared to the target compound .

Hydrazinyl and Azide Derivatives

Physicochemical Properties

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure includes:

- Furan ring : A five-membered aromatic ring contributing to its electronic properties.

- Thiophene ring : A sulfur-containing five-membered ring that enhances biological activity.

- Dimethylamino group : This moiety increases solubility and bioavailability.

The molecular formula is , and its CAS number is 946373-52-0.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways crucial for cellular functions.

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent:

- Bactericidal Effect : Exhibits notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus species .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

Antifungal Activity

In addition to antibacterial properties, the compound shows antifungal activity against Candida species, although with reduced efficacy compared to standard antifungal agents like fluconazole .

Anti-inflammatory Properties

This compound has been evaluated for anti-inflammatory effects in various models:

- In Vivo Studies : In animal models, it demonstrated significant reduction in paw swelling comparable to aspirin treatment, indicating potential for use in inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide | Lacks furan ring | Moderate antibacterial activity |

| N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide | Contains additional thiophene | Enhanced antifungal properties |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent clinical study investigated the effectiveness of the compound against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in biofilm formation at concentrations as low as 31.108 μg/mL, suggesting its potential as a treatment for persistent infections . -

Case Study on Anti-inflammatory Action :

In a controlled trial involving rats with induced paw edema, the compound exhibited a dose-dependent reduction in inflammation markers, outperforming several standard anti-inflammatory drugs .

Q & A

Basic: What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

The compound can be synthesized via amide coupling between furan-2-carboxylic acid derivatives and a substituted ethylamine precursor. Key steps include:

- Thiophene incorporation : Use Suzuki-Miyaura coupling or nucleophilic substitution to introduce the thiophen-3-yl group to the ethylamine backbone .

- Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) with furan-2-carboxylic acid in anhydrous solvents like dichloromethane or acetonitrile. Reflux conditions (e.g., 1–3 hours) improve reaction efficiency .

- Dimethylamino group introduction : Alkylation of secondary amines using methyl iodide or reductive amination with formaldehyde under hydrogenation .

Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Typical yields range from 45–70%, depending on steric hindrance and solvent polarity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2 protons; δ ~40–45 ppm for N(CH3)2 carbons). The thiophene ring protons appear as multiplets (δ ~6.8–7.5 ppm), and furan protons show distinct splitting (δ ~6.3–7.2 ppm) .

- HRMS : Validate molecular weight (e.g., calculated m/z for C14H19N2O2S: 291.1168; observed m/z: 291.1165 ).

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~690–750 cm⁻¹) .

Basic: How can researchers assess the compound’s preliminary biological activity, and what in vitro assays are appropriate?

Methodological Answer:

- Target identification : Screen against enzymatic targets (e.g., proteases, kinases) using fluorescence-based assays or SPR for binding affinity .

- Cytotoxicity : Use MTT or resazurin assays in cell lines (e.g., HEK293, HepG2) to determine IC50 values. Include positive controls (e.g., doxorubicin) .

- Antiviral activity : Test in SARS-CoV-2 pseudovirus systems (if applicable) via plaque reduction assays, referencing structural analogs like ML188 .

Advanced: What strategies are used to resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Methodological Answer:

- Crystallographic validation : Compare X-ray structures of analogs (e.g., dihedral angles between thiophene and furan rings) to correlate conformation with activity .

- Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with targets (e.g., SARS-CoV-2 3CL protease). Adjust substituents (e.g., dimethylamino vs. tert-butyl) to optimize hydrogen bonding or hydrophobic contacts .

- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 variations) and apply multivariate regression to identify key physicochemical predictors (logP, polar surface area) .

Advanced: How can X-ray crystallography elucidate conformational flexibility and intermolecular interactions in this compound?

Methodological Answer:

- Crystal growth : Use slow evaporation from acetonitrile or DMF/water mixtures. Analyze unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .

- Key findings :

- The thiophene and furan rings form dihedral angles of ~8–14° with the central ethylamine chain, influencing steric accessibility .

- Weak C–H···O/S interactions stabilize crystal packing, which may correlate with solubility or aggregation tendencies .

- Implications : Conformational rigidity may enhance target binding; flexibility could improve metabolic stability .

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Reproducibility checks : Standardize assay conditions (e.g., pH, serum concentration) and validate compound purity (>95% by HPLC) .

- Orthogonal assays : Confirm enzyme inhibition via SPR if fluorescence assays show variability due to autofluorescence .

- Batch analysis : Compare activity of synthetic batches to rule out impurities (e.g., residual solvents, byproducts) via LC-MS .

Advanced: What computational methods are effective for predicting metabolic stability and toxicity?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism (e.g., demethylation of dimethylamino group) and blood-brain barrier penetration .

- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., thiophene rings) .

- MD simulations : Model hydrolysis pathways in physiological buffers to identify labile bonds (e.g., amide vs. ester) .

Advanced: How can solubility and stability be optimized for in vivo studies?

Methodological Answer:

- Salt formation : Synthesize hydrochloride salts to enhance aqueous solubility (test pH-dependent stability) .

- Co-solvent systems : Use PEG-400 or cyclodextrins for parenteral formulations. Monitor degradation via accelerated stability studies (40°C/75% RH) .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the furan ring to improve bioavailability .

Advanced: What retrosynthetic strategies are recommended for scalable production of this compound?

Methodological Answer:

- Modular approach : Synthesize thiophen-3-yl ethylamine and furan-2-carboxamide separately, then couple via amide bond .

- Flow chemistry : Optimize Suzuki-Miyaura coupling in continuous flow reactors to reduce reaction time and improve yield .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Advanced: How can researchers validate target engagement in complex biological systems?

Methodological Answer:

- Photoaffinity labeling : Introduce a diazirine or benzophenone moiety to the compound for covalent target capture, followed by pull-down assays and LC-MS/MS identification .

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in lysates or live cells .

- CRISPR-Cas9 knockout : Validate activity loss in target-deficient cell lines to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.